molecular formula C18H15BrO3S B6477847 naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2640979-90-2

naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B6477847
CAS No.: 2640979-90-2
M. Wt: 391.3 g/mol
InChI Key: MVSWCGZLBWNRMI-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate (CAS 2640979-90-2) is a high-value synthetic building block designed for advanced organic synthesis and materials science research. Its well-defined molecular architecture features a naphthalene ring system linked via a sulfonate group to a brominated and dimethyl-substituted benzene ring, imparting unique reactivity and stability . The bromine substituent acts as an excellent handle for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex biaryl systems . Concurrently, the sulfonate group is a superior leaving group, offering versatile reactivity in nucleophilic displacement reactions, often with better performance than halides . This combination of features makes the compound a crucial intermediate for constructing advanced molecular frameworks in pharmaceutical development and materials chemistry . Researchers utilize similar naphthalene-based structures in the design of push-pull dyes for imaging and as core components in the synthesis of potential therapeutic agents, underscoring the utility of this scaffold . The compound is provided with guaranteed purity and stability for research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

naphthalen-2-yl 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3S/c1-12-9-13(2)18(11-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)10-16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSWCGZLBWNRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 5-Bromo-2,4-dimethylphenol

A common precursor for this compound is 5-bromo-2,4-dimethylphenol. Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C to 0°C. The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group preferentially attaching to the para position relative to the hydroxyl group. Subsequent esterification with naphthalen-2-ol in the presence of thionyl chloride (SOCl₂) yields the target sulfonate.

Reaction Conditions:

  • Temperature: −10°C to 0°C (sulfonation), 25°C (esterification)

  • Catalyst: Pyridine (0.5 equiv) for acid scavenging

  • Yield: 60–68% (two-step)

Limitations of Direct Methods

Direct sulfonation faces challenges due to the electron-withdrawing bromine substituent, which deactivates the aromatic ring. Competitive side reactions, such as over-sulfonation or decomposition, reduce yields. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is often necessary to isolate the product.

Multi-Step Synthesis via Intermediate Boronates

Lithiation-Borylation Strategy

Adapting methodologies from fluoroaromatic systems, a lithiation-borylation approach can be employed. Here, 1-bromo-4-methylbenzene undergoes lithiation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), forming a lithium intermediate. Quenching with triisopropyl borate generates a boronate ester, which is subsequently cross-coupled with naphthalen-2-sulfonyl chloride.

Key Steps:

  • Lithiation:
    1-Bromo-4-methylbenzene + LDAAryl lithium intermediate\text{1-Bromo-4-methylbenzene + LDA} \rightarrow \text{Aryl lithium intermediate}

  • Borylation:
    Aryl lithium + B(OiPr)₃Aryl boronate\text{Aryl lithium + B(OiPr)₃} \rightarrow \text{Aryl boronate}

  • Sulfonation:
    Aryl boronate + Naphthalen-2-sulfonyl chlorideTarget compound\text{Aryl boronate + Naphthalen-2-sulfonyl chloride} \rightarrow \text{Target compound}

Optimization Data:

StepSolventTemperatureYield
LithiationTHF−78°C85%
BorylationTHF−78°C to 25°C72%
SulfonationDCM25°C65%

Advantages of Boronate Intermediates

This route avoids direct sulfonation challenges by leveraging boronates’ stability and reactivity. The boronate intermediate facilitates Suzuki-Miyaura coupling-like conditions, enhancing regioselectivity.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Advantage
Direct Sulfonation60–6885–90Simplicity
Lithiation-Borylation65–7292–95Regioselectivity
Radical Bromination55–6288–90Modularity

Scalability Considerations

Industrial-scale production favors the lithiation-borylation method due to reproducible yields and minimal byproducts. However, the cost of LDA and boronate reagents may limit feasibility for small-scale applications .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the sulfonate group or other parts of the molecule.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The naphthalene and benzene rings provide a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Electronic Properties

Table 1: Structural and Physical Properties of Selected Sulfonate Esters
Compound Name Substituents (Benzene Ring) Molecular Weight (g/mol) Key Functional Groups Notable Properties
Naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate 5-Br, 2,4-diMe ~395.3 Bromine, Methyl, Sulfonate High lipophilicity, steric bulk
Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate 5-Br, 2-OMe 393.3 Bromine, Methoxy, Sulfonate Moderate polarity, lower steric hindrance
Naphthalen-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate Perfluorobutane sulfonate 426.25 Fluorinated alkyl, Sulfonate High thermal/chemical stability, electron-deficient
  • Substituent Impact :
    • Bromine : Enhances lipophilicity and may participate in halogen bonding, influencing biological activity .
    • Methyl vs. Methoxy : Methyl groups (electron-donating) increase steric bulk, whereas methoxy (electron-withdrawing) introduces polarity, affecting solubility and reactivity .
    • Fluorinated Chains : The perfluorobutane group in drastically increases stability and electron deficiency, making it suitable for applications like catalysis or surfactants.

Spectroscopic and Computational Insights

  • FT-IR Analysis :
    • Compounds with ester and sulfonate groups (e.g., ethyl 4-(naphthalen-2-yl)-2-oxo-6-phenylcyclohex-3-enecarboxylate) exhibit strong carbonyl (C=O) stretches at 1659–1738 cm⁻¹ . The target compound’s sulfonate group would show characteristic S=O stretches near 1150–1350 cm⁻¹ , with bromine and methyl groups influencing peak shifts.
  • DFT Studies: Chalcone derivatives with naphthalen-2-yl groups demonstrate that bromine and methyl substituents alter frontier molecular orbitals, affecting reactivity and nonlinear optical (NLO) properties .
Table 2: Antimicrobial Activity of Naphthalen-2-yl Derivatives
Compound Class Substituents MIC (μg/mL) Key Findings
(2E)-Ethyl-2-(2,4-dinitrophenyl)hydrazono derivatives Aryl, hydrazono 25–200 Broad-spectrum activity against S. aureus and E. coli
4-Aminoquinoline-chalcone conjugates Chalcone, aminoquinoline <1 μM Antiplasmodial activity via heme polymerization inhibition
  • Target Compound Hypotheses :
    • The 5-bromo-2,4-dimethyl substitution may enhance antimicrobial potency by increasing membrane permeability (bromine) and resistance to metabolic degradation (methyl groups) .
    • Contrastingly, methoxy-substituted analogs (e.g., ) may exhibit reduced activity due to lower lipophilicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for naphthalen-2-yl 5-bromo-2,4-dimethylbenzene-1-sulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 5-bromo-2,4-dimethylphenol followed by esterification with 2-naphthol. Key optimization parameters include temperature control (70–90°C for sulfonic acid activation), stoichiometric ratios (1:1.2 phenol to sulfonyl chloride), and use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis . Characterization via 1^1H/13^13C NMR and IR spectroscopy is critical to confirm sulfonate ester formation and rule out side products like sulfonic acids .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural assignments for this sulfonate ester?

  • Methodological Answer :

  • 1^1H NMR : The deshielded aromatic protons adjacent to the sulfonate group (δ 7.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) confirm substitution patterns.
  • IR : Strong S=O stretching bands near 1360 cm1^{-1} and 1170 cm1^{-1} verify sulfonate ester formation.
  • Cross-validation : Discrepancies between experimental and theoretical NMR shifts (e.g., using DFT/B3LYP/6-311++G(d,p) calculations) can identify tautomeric equilibria or crystallographic packing effects .

Q. What crystallographic tools are recommended for resolving ambiguities in molecular conformation?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) and ORTEP-III (via GUI in ORTEP-3) are industry standards. Key steps include:

  • Data collection at high resolution (<1.0 Å) to resolve bromine-heavy atom positions.
  • Use of twin refinement protocols if crystallographic disorder is observed.
  • Validation via R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict reactivity or tautomerism in this sulfonate ester?

  • Methodological Answer :

  • DFT/B3LYP : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, favoring nucleophilic aromatic substitution.
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess conformational stability of the sulfonate group.
  • GIAO NMR : Compare computed vs. experimental 1^1H chemical shifts to detect thione-thiol tautomerism (Δδ > 0.5 ppm suggests equilibrium) .

Q. What experimental and theoretical approaches address contradictions in reaction yields or regioselectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent polarity, catalyst loading). For instance, polar aprotic solvents (DMF) may improve sulfonate ester yields by stabilizing intermediates.
  • Theoretical Basis : Marcus theory can model electron-transfer kinetics in bromine-mediated reactions, explaining unexpected regioselectivity at the 4-methyl position due to steric hindrance .

Q. How does the sulfonate group influence biological or material science applications?

  • Methodological Answer :

  • Bioactivity : The sulfonate moiety enhances solubility for in vitro assays (e.g., enzyme inhibition studies). Compare IC50_{50} values against analogs lacking sulfonate groups.
  • Material Science : Sulfonate esters act as crosslinkers in polymer matrices. Thermogravimetric analysis (TGA) reveals thermal stability up to 200°C, while DSC detects glass transitions influenced by bromine’s mass effect .

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